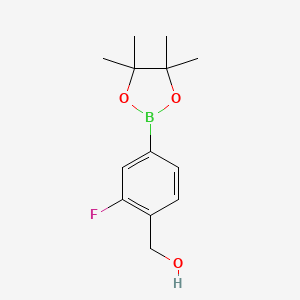

(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

This compound is a boronate ester derivative featuring a fluorine substituent at the 2-position and a pinacol-protected boronate group at the 4-position of a phenyl ring, with a hydroxymethyl (-CH2OH) group at the benzylic position. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules, such as LXRβ agonists .

Properties

IUPAC Name |

[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7,16H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGVQMPAZWWWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, 2-fluorophenylmethanol, is brominated to form 2-fluoro-4-bromophenylmethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic ester derivative primarily participates in palladium-catalyzed cross-coupling reactions to form biaryl systems. Key examples include:

Example 1: Coupling with Aryl Bromides

Reaction with 4-bromo-2-fluorobenzaldehyde under Suzuki conditions:

| Component | Quantity/Conditions |

|---|---|

| Catalyst | Pd(dppf)₂Cl₂ (0.15 mmol) |

| Ligand | dppf (0.15 mmol) |

| Base | KOAc (9.84 mmol) |

| Solvent | 1,4-dioxane (8 mL) |

| Temperature/Time | 85°C, 13 h (N₂ atmosphere) |

| Yield | 96% |

This reaction highlights the compound’s ability to act as a boronate donor for constructing fluorinated biaryl aldehydes.

Example 2: Heterocycle Functionalization

Coupling with brominated pyrimidine derivatives:

| Component | Quantity/Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ (0.005 mmol) |

| Base | Na₂CO₃ (0.31 mmol) |

| Solvent | 1,4-dioxane/H₂O (1:0.1 ratio) |

| Temperature/Time | 105°C, 3 h (N₂ atmosphere) |

| Yield | 90% |

This application demonstrates its utility in synthesizing triazolo-pyrazine hybrids for medicinal chemistry.

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylic acids or ketones under controlled conditions:

Proposed Pathway

(2-Fluoro-4-Bpin-phenyl)methanol → (2-Fluoro-4-Bpin-phenyl)carboxylic acid

-

Reagents : KMnO₄ or CrO₃ in acidic/neutral media

-

Stability Note : The boronic ester remains intact under mild oxidation conditions but may hydrolyze in strongly acidic environments .

Esterification and Etherification

The alcohol group participates in nucleophilic substitutions:

Ester Formation

Reaction with acetyl chloride:

(2-Fluoro-4-Bpin-phenyl)methanol + AcCl → (2-Fluoro-4-Bpin-phenyl)methyl acetate

-

Catalyst : Pyridine (base)

-

Conditions : Room temperature, anhydrous DCM

Ether Synthesis

Formation of methoxy derivatives via Williamson synthesis:

(2-Fluoro-4-Bpin-phenyl)methanol + CH₃I → (2-Fluoro-4-Bpin-phenyl)methoxymethane

-

Base : NaH

-

Solvent : DMF, 60°C

Stability and Side Reactions

-

Hydrolysis : The boronic ester hydrolyzes to boronic acid in aqueous acidic conditions (pH < 4), limiting its use in protic media .

-

Thermal Degradation : Decomposes above 150°C, releasing boron-containing byproducts.

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Functional Group Involvement |

|---|---|---|

| Suzuki Coupling | Pd catalysts, aryl halides, base | Boronic ester |

| Oxidation | KMnO₄/CrO₃, acidic conditions | Hydroxymethyl (-CH₂OH) |

| Esterification | AcCl/Ac₂O, pyridine | Hydroxymethyl (-CH₂OH) |

| Hydrolysis | H₃O⁺, H₂O | Boronic ester |

Mechanistic Insights

-

Suzuki Coupling : The boronic ester transmetallates with Pd⁰, forming a Pd-aryl intermediate that couples with aryl halides .

-

Steric Effects : Bulky tetramethyl groups on the dioxaborolane ring hinder coupling with sterically demanding substrates .

This compound’s dual functionality enables its use in synthesizing fluorinated pharmaceuticals and materials. Recent applications emphasize its role in modular drug discovery platforms, particularly for kinase inhibitors and PET tracer precursors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing dioxaborolane moieties exhibit potential anticancer properties. The presence of the fluorine atom in this compound enhances its lipophilicity, which can improve cellular uptake. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Drug Development

The compound's ability to form stable complexes with biological targets makes it a candidate for drug development. Its structural similarity to known pharmaceuticals suggests potential efficacy in treating diseases such as cancer and infections. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Materials Science

Polymer Chemistry

In materials science, (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol can be utilized as a monomer or additive in the synthesis of polymers. Its dioxaborolane group allows for cross-linking reactions that can enhance the mechanical properties of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can lead to improved thermal stability and mechanical strength .

Optoelectronic Devices

The compound's electronic properties make it suitable for applications in optoelectronics. Its incorporation into organic light-emitting diodes (OLEDs) has been studied for improving device performance due to its favorable charge transport characteristics. The fluorinated phenyl group contributes to enhanced electron mobility, which is crucial for efficient light emission .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The dioxaborolane group is known for its utility in cross-coupling reactions such as Suzuki-Miyaura coupling. This compound can serve as a boron source for the formation of carbon-carbon bonds between aryl halides and organoboronic acids. Its application in these reactions facilitates the synthesis of complex organic molecules with high efficiency and selectivity .

Synthesis of Fluorinated Compounds

The presence of the fluorine atom makes this compound a valuable intermediate in the synthesis of fluorinated organic compounds. Fluorinated molecules often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for pharmaceutical development .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Improved cellular uptake |

| Materials Science | Polymer synthesis | Enhanced mechanical properties |

| Optoelectronics | OLEDs and electronic devices | Increased electron mobility |

| Organic Synthesis | Cross-coupling reactions | High efficiency in forming carbon bonds |

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which facilitates the transfer of the phenyl group to the coupling partner. This process is crucial in forming new carbon-carbon bonds .

Comparison with Similar Compounds

(a) [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a)

- Structure : Lacks the fluorine substituent.

- Properties : Molecular weight 234.10; storage under inert atmosphere .

(b) [4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2c)

- Structure : Fluorine at 4-position, boronate at 3-position.

- Synthesis : 69% yield; m.p. 80–82°C.

- Spectroscopy : 1H-NMR δ 4.57 (s, CH2OH), 1.34 (s, pinacol CH3); 11B-NMR δ 30.2 .

(c) [2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2e)

(d) 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structure: Phenol group replaces methanol.

- Properties : Molecular weight 238.06 (C12H16BFO3); CAS 779331-49-6 .

Physical and Spectral Properties

- Fluorine Position Impact : The 2-fluoro substitution in the target compound likely enhances electronic withdrawal, stabilizing the boronate group for cross-coupling reactions.

- Yield Differences : Compound 2e’s higher yield (95% vs. 69% for 2c) suggests steric or electronic advantages in the 2-fluoro-5-boronate configuration .

Biological Activity

(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a fluorine atom and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 369.3 g/mol. The presence of the boron atom in the dioxaborolane enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Notably, it has been shown to act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including cell proliferation and apoptosis.

Biological Activity Overview

1. GSK-3β Inhibition

In a study evaluating various compounds for GSK-3β inhibitory activity, this compound was identified as a potent inhibitor with an IC50 value of 8 nM. This suggests its potential utility in treating conditions such as Alzheimer's disease where GSK-3β is implicated .

2. Cytotoxicity Assays

Cytotoxicity assays conducted on HT-22 mouse hippocampal neuronal cells indicated that the compound did not significantly reduce cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for further development .

3. Anti-inflammatory Effects

In BV-2 microglial cells, the compound demonstrated significant anti-inflammatory effects by reducing nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This activity highlights its potential for addressing neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or boronic esterification. Key steps include:

- Protecting the methanol group to prevent unwanted side reactions during coupling (e.g., using silyl ethers or acetates).

- Optimizing catalyst systems : PdCl₂(dppf) with cesium carbonate in DMF/water mixtures is common, but screening alternatives like Pd(PPh₃)₄ may improve yields .

- Controlling reaction conditions : Maintain inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis. Elevated temperatures (80–90°C) and prolonged reaction times (24–48 hrs) enhance conversion .

Q. How should this compound be characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify fluorine-induced deshielding in the aromatic region and boronic ester peaks (δ ~1.3 ppm for pinacol methyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₉BFO₃ requires exact mass 264.13) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly if unexpected stereochemistry or crystal packing effects are observed .

Advanced Research Questions

Q. What are common side reactions or byproducts observed during Suzuki-Miyaura couplings involving this compound, and how can they be mitigated?

- Byproduct Formation :

- Protodeboronation : Fluorine’s electron-withdrawing effect can destabilize the boronic ester, leading to aryl fluoride byproducts. Mitigate via lower reaction temperatures and faster catalyst turnover .

- Homocoupling : Pd-catalyzed dimerization of boronic esters. Additives like TBAB (tetrabutylammonium bromide) suppress this by stabilizing Pd intermediates .

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electron Deficiency : Fluorine reduces electron density on the aryl ring, slowing transmetallation but increasing oxidative addition efficiency. Balance by using electron-rich Pd ligands (e.g., P(o-tol)₃) .

- Steric Effects : Ortho-fluorine may hinder catalyst access. Substituent positioning (meta vs. para) alters steric bulk; molecular dynamics simulations guide optimal ligand selection .

Q. What strategies are effective for resolving contradictory spectral data (e.g., unexpected NMR splitting or HRMS adducts)?

- Troubleshooting :

- Dynamic Effects : Fluorine’s quadrupolar moment may cause splitting in ¹H NMR. Use ¹⁹F NMR or variable-temperature NMR to distinguish true impurities .

- Adduct Formation : Boronic esters often form adducts with solvents (e.g., DMSO). Re-crystallize from non-coordinating solvents (hexane/EtOAc) or use ESI-MS to detect Na⁺/K⁺ adducts .

Safety & Stability Considerations

Q. What protocols ensure safe handling and storage of this moisture-sensitive compound?

- Handling : Use gloveboxes or Schlenk lines under inert gas. PPE includes nitrile gloves, lab coats, and safety goggles .

- Storage : Store at –20°C in sealed, argon-flushed vials with molecular sieves (3Å) to prevent hydrolysis. Monitor via periodic ¹H NMR for degradation .

- Waste Disposal : Quench with excess aqueous hydrogen peroxide to oxidize boronic esters, followed by neutralization and disposal via licensed hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.